Desmethyl Hydroxy Cerivastatin Sodium Salt is derived from Cerivastatin, which was initially developed for the treatment of hyperlipidemia. Although Cerivastatin was withdrawn from the market due to safety concerns, its metabolites, including Desmethyl Hydroxy Cerivastatin Sodium Salt, continue to be of interest for research purposes. This compound falls under the category of cardiac drugs and beta blockers, specifically as an impurity reference material in pharmaceutical toxicology .
The synthesis of Desmethyl Hydroxy Cerivastatin Sodium Salt involves several key steps starting from Cerivastatin. The primary methods include:
These reactions typically require specific catalysts and reagents under controlled temperature and pressure conditions to optimize yield and purity. Industrial production often employs continuous flow reactors to improve efficiency and consistency in quality .
The molecular formula for Desmethyl Hydroxy Cerivastatin Sodium Salt is with a molecular weight of 467.51 g/mol. The structure can be represented using various notations:
[Na+].CC(C)c1nc(C(C)C)c(\C=C[C@@H](O)C[C@@H](O)CC(=O)[O-])c(c1CO)c2ccc(F)cc2InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/b10-9+;/t18-,19-;/m1./s1The compound's stereochemistry is crucial for its biological activity, particularly in how it interacts with the target enzyme .
Desmethyl Hydroxy Cerivastatin Sodium Salt can undergo various chemical reactions:
These reactions are essential for understanding how the compound can be modified for enhanced therapeutic effects or reduced side effects.
Desmethyl Hydroxy Cerivastatin Sodium Salt operates primarily by inhibiting HMG-CoA reductase. This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway. By binding to the active site of this enzyme, Desmethyl Hydroxy Cerivastatin Sodium Salt effectively reduces cholesterol synthesis in hepatic cells. The decrease in cholesterol levels leads to an upregulation of low-density lipoprotein receptors, enhancing hepatic uptake of circulating low-density lipoprotein cholesterol .
Desmethyl Hydroxy Cerivastatin Sodium Salt exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential pharmaceutical applications .
Desmethyl Hydroxy Cerivastatin Sodium Salt is primarily utilized in scientific research related to cholesterol metabolism and cardiovascular health. Its role as a reference standard in pharmaceutical toxicology allows researchers to study its effects on lipid profiles and its interactions with HMG-CoA reductase. Additionally, it serves as an important tool for understanding the pharmacokinetics and pharmacodynamics of statins and their metabolites .
Desmethyl Hydroxy Cerivastatin Sodium Salt (CAS 201793-00-2), also designated as the M-24 metabolite, is a secondary oxidative derivative of the synthetic statin cerivastatin. This compound arises through a sequential two-phase biotransformation process:
Table 1: Kinetic Parameters for Cerivastatin Metabolite Formation
| Enzyme | Metabolite | Vₘₐₓ (pmol/min/pmol P450) | Kₘ (μM) | Vₘₐₓ/Kₘ (μL/min/pmol) |
|---|---|---|---|---|
| CYP2C8.1 | M-23 (6α-hydroxy) | 4.2 ± 0.3 | 8.1 ± 1.2 | 0.52 |
| CYP2C8.1 | M-24 (Desmethyl hydroxy) | 1.8 ± 0.2 | 15.3 ± 2.1 | 0.12 |
| CYP2C8.3 | M-24 (Desmethyl hydroxy) | 10.5 ± 1.1 | 9.8 ± 1.5 | 1.07 |
| CYP3A4 | M-24 (Desmethyl hydroxy) | 3.7 ± 0.4 | 22.6 ± 3.4 | 0.16 |
Data derived from recombinant enzyme systems [1] [9].
Genetic variants in CYP2C8 significantly alter the catalytic efficiency of Desmethyl Hydroxy Cerivastatin formation:
Table 2: Impact of CYP2C8 Variants on Cerivastatin Metabolism
| Variant | Key SNPs | Functional Effect | Allele Frequency (Caucasians) | M-24 Formation Rate vs. Wild-Type |
|---|---|---|---|---|
| CYP2C81 | - | Baseline | 75–80% | 1.0 (Reference) |
| CYP2C83 | rs11572080, rs10509681 | Enhanced activity | 10.9% | 2.5–6.0-fold ↑ |
| CYP2C84 | rs1058930 | Reduced activity | 5.9% | 0.4–0.7-fold ↓ |
| CYP2C82 | rs11572103 | Defective metabolism | 0.3% | 0.3–0.5-fold ↓ |
Frequency data from Czech cohort studies [6]; metabolic data from in vitro reconstituted systems [1] [9].
The formation kinetics of Desmethyl Hydroxy Cerivastatin involve complex enzyme-substrate interactions:
Hepatocellular transport governs cerivastatin accessibility to metabolizing enzymes:
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7